molecular formula C6H11ClO3 B12566190 2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- CAS No. 159223-55-9

2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro-

Cat. No.: B12566190
CAS No.: 159223-55-9
M. Wt: 166.60 g/mol
InChI Key: FKGBHDMAIUNVOB-UHFFFAOYSA-N
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Description

2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- is an organic compound with the molecular formula C6H11ClO3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is commonly used to create heterocycles like pyrans. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism by which 2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2,4-diol, 6-(chloromethyl)tetrahydro- is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

159223-55-9

Molecular Formula

C6H11ClO3

Molecular Weight

166.60 g/mol

IUPAC Name

6-(chloromethyl)oxane-2,4-diol

InChI

InChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2

InChI Key

FKGBHDMAIUNVOB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(OC1CCl)O)O

Origin of Product

United States

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